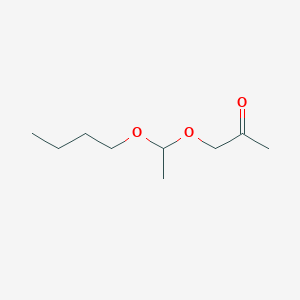

1-(1-Butoxyethoxy)propan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

25368-64-3 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(1-butoxyethoxy)propan-2-one |

InChI |

InChI=1S/C9H18O3/c1-4-5-6-11-9(3)12-7-8(2)10/h9H,4-7H2,1-3H3 |

InChI Key |

ZNGMHMNIBMRBGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)OCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Butoxyethoxy Propan 2 One and Its Precursors

Strategies for Acetal (B89532) Formation within the 1-(1-Butoxyethoxy) Moiety

The formation of the 1-(1-butoxyethoxy) group is a critical step in the synthesis of the target compound. This acetal can be synthesized through several key reactions.

Direct Acetalization Routes Involving Butanol and Acetaldehyde (B116499) Derivatives

Direct acetalization involves the reaction of an alcohol with an aldehyde or its equivalent, typically in the presence of an acid catalyst. In the synthesis of the 1-(1-butoxyethoxy) moiety, this would involve the reaction of butanol with acetaldehyde or a derivative. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal.

A common precursor is 1-(2-butoxyethoxy)ethanol, which can be considered a hemiacetal in this context. nih.gov This intermediate can be synthesized from the reaction of ethylene (B1197577) glycol monobutyl ether with propylene (B89431) oxide. nih.gov

The general mechanism for acid-catalyzed acetal formation involves the protonation of the carbonyl group of the aldehyde, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the acetal. mdpi.com

Transacetalization Approaches for Incorporating the Butoxyethoxy Group

Transacetalization is an alternative method where an existing acetal reacts with an alcohol in the presence of an acid catalyst to exchange one of the alkoxy groups. researchgate.net For instance, 1,1-diethoxyethane could react with butanol to form 1-butoxy-1-ethoxyethane (B1218688) and ethanol. This method is particularly useful when the desired aldehyde is volatile or difficult to handle directly. The reaction is an equilibrium process, and driving it towards the desired product often involves removing one of the products, such as ethanol, by distillation.

Approaches for Constructing the Propan-2-one Scaffold and its Linkage to the Acetal

The propan-2-one unit provides the ketone functionality of the target molecule. Its synthesis and linkage to the pre-formed acetal moiety are crucial steps.

Functionalization of Acetone (B3395972) and its Derivatives at the C-1 Position

One of the most direct methods to introduce the propan-2-one scaffold is through the functionalization of acetone or its derivatives at the C-1 position. This can be achieved through various reactions, including the reaction of an enolate of acetone with a suitable electrophile. For instance, the reaction of acetone with a halogenating agent can produce a 1-halo-propan-2-one, which can then undergo nucleophilic substitution.

Another approach involves starting with a functionalized propan-2-one derivative, such as 1-hydroxypropan-2-one (hydroxyacetone). The hydroxyl group can then be used for subsequent etherification reactions.

Etherification Reactions for Connecting the 1-(1-Butoxyethoxy) Group

The final key step in the synthesis is the formation of the ether linkage between the 1-(1-butoxyethoxy) moiety and the propan-2-one scaffold. This is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or other substrate with a good leaving group.

In the context of synthesizing 1-(1-butoxyethoxy)propan-2-one, this could involve the reaction of the sodium salt of 1-(1-butoxyethoxy)ethanol with a 1-halopropan-2-one. Alternatively, the alkoxide of 1-hydroxypropan-2-one could react with a halo-derivative of the 1-(1-butoxyethoxy) moiety.

Catalytic Systems and Optimized Reaction Conditions for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the choice of catalysts and reaction conditions.

Acid catalysts are essential for both direct acetalization and transacetalization reactions. sci-hub.box Both homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts, like acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites, can be employed. mdpi.com Heterogeneous catalysts are often preferred due to their ease of separation and recyclability. researchgate.net The presence of water can inhibit the reaction rate in acetal formation. sci-hub.box

For etherification reactions, the choice of base and solvent is critical. Strong bases like sodium hydride are often used to ensure complete deprotonation of the alcohol. The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the nucleophilic substitution.

The table below summarizes typical catalysts and conditions for the key reaction types involved in the synthesis of this compound, based on analogous reactions.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |

| Direct Acetalization | p-Toluenesulfonic acid | Dichloromethane | Room Temperature | Moderate to High | |

| Transacetalization | Acidic Ion-Exchange Resin | None (neat) | Varies | Equilibrium Dependent | researchgate.net |

| Williamson Ether Synthesis | Sodium Hydride | THF/DMF | Room Temp. to Reflux | High | nih.gov |

Acid-Catalyzed and Transition Metal-Catalyzed Syntheses

The formation of this compound from hydroxyacetone (B41140) and butyl vinyl ether is fundamentally an addition of an alcohol (the hydroxyl group of hydroxyacetone) across the double bond of a vinyl ether. This transformation can be effectively achieved using both traditional acid catalysis and modern transition metal-based catalytic systems.

Acid-Catalyzed Synthesis

Acid catalysis is a conventional and widely used method for acetal formation. acs.orgnih.gov The reaction mechanism involves the protonation of the vinyl ether's β-carbon, which generates a highly reactive oxocarbenium ion intermediate. This intermediate is then readily attacked by the nucleophilic hydroxyl group of hydroxyacetone to form the desired mixed acetal. rochester.edu A variety of protic and Lewis acids can be employed to catalyze this reaction. researchgate.net

Commonly used acid catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TsOH). acs.org Solid acid catalysts, for instance, montmorillonite (B579905) clays (B1170129) and zeolites, offer the benefits of easier separation and recyclability. acs.orgnih.gov The choice of catalyst can influence the reaction rate and yield. For instance, strong acids can lead to rapid reaction but may also promote side reactions if not carefully controlled.

A general representation of the acid-catalyzed synthesis is as follows:

Hydroxyacetone + Butyl Vinyl Ether --(Acid Catalyst)--> this compound

| Catalyst Type | Examples | Typical Conditions |

| Homogeneous Protic Acids | HCl, H₂SO₄, p-TsOH | Low catalyst loading (0.1 mol%), ambient temperature. nih.gov |

| Heterogeneous Solid Acids | Montmorillonite, Zeolites, Sulfated Zirconia | Solvent-free or in an inert solvent, variable temperature. acs.orgnih.gov |

Transition Metal-Catalyzed Synthesis

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of acetals and ethers, offering milder reaction conditions and broader functional group tolerance compared to strong acid catalysis. rsc.org Palladium, iridium, and gold complexes have been shown to be effective in catalyzing the addition of alcohols to vinyl ethers. acs.orgnih.govresearchgate.net

Palladium Catalysis: Palladium complexes can catalyze the dimerization of vinyl ethers to form β,γ-unsaturated acetals. nih.govacs.org While this is a different transformation, related palladium-catalyzed hydroalkoxylation reactions can be adapted for the synthesis of mixed acetals. nih.gov

Iridium Catalysis: Iridium catalysts, such as [Ir(cod)Cl]₂, have been successfully used for the synthesis of vinyl ethers from alcohols and vinyl acetate (B1210297), demonstrating their utility in forming C-O bonds under catalytic conditions. orgsyn.orgorgsyn.org This methodology can be extended to the addition of alcohols to vinyl ethers.

Gold Catalysis: Gold catalysts are known to activate alkynes and allenes, but they have also been employed in the reaction of acetals with terminal alkynes to form propargylic ethers. nih.gov Gold catalysts can also promote the cyclization of diynes with ketones to form vinyl ethers, showcasing their versatility in reactions involving oxygen nucleophiles. nih.gov

The general scheme for transition metal-catalyzed synthesis is similar to the acid-catalyzed route, with the transition metal complex facilitating the addition of the hydroxyl group to the vinyl ether.

| Metal Catalyst | Example Precursor/Ligand | General Observations |

| Palladium | (α-Diimine)PdCl⁺ | Catalyzes dimerization and cyclization of vinyl ethers. acs.org |

| Iridium | [Ir(cod)Cl]₂, [Ir(cod)₂]⁺BF₄⁻ | Effective for vinyl ether synthesis and related C-O bond formations. orgsyn.orgorgsyn.org |

| Gold | IPrAu(BTZ-H)OTf | Used in reactions of acetals and can promote reactions with ketones. nih.govnih.gov |

Stereochemical Control in the Formation of this compound

The formation of this compound from achiral precursors, hydroxyacetone and butyl vinyl ether, results in the creation of a new chiral center at the acetal carbon. Therefore, the product will be a racemic mixture of two enantiomers unless a chiral influence is introduced into the reaction. The principles of stereochemical control in acyclic systems are crucial for understanding and potentially influencing the stereochemical outcome of this synthesis.

Stereocontrol in acetal formation can be influenced by several factors, including stereoelectronic effects and the use of chiral auxiliaries or catalysts. researchgate.net

Stereoelectronic Effects: The geometry of the transition state during the nucleophilic attack on the oxocarbenium ion intermediate can be influenced by stereoelectronic effects. These effects arise from the orbital overlap between the lone pairs of the oxygen atoms and the adjacent sigma bonds, which can favor the formation of one stereoisomer over another. researchgate.net

Substrate and Auxiliary Control: While not directly applicable to the synthesis from achiral precursors, it is a key strategy in asymmetric synthesis. If a chiral center were already present in either the hydroxyacetone or the butyl vinyl ether moiety, it could direct the stereochemical outcome of the new chiral center. Similarly, a temporary chiral auxiliary could be attached to one of the reactants to induce stereoselectivity and then subsequently removed.

Chiral Catalysis: The use of a chiral catalyst, either a chiral acid or a chiral transition metal complex, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. For instance, chiral phosphine (B1218219) ligands are often used in transition metal catalysis to achieve high enantioselectivity. acs.org

Neighboring-group participation is another strategy that can be employed for stereocontrol in acyclic acetal substitution reactions, where a nearby functional group can influence the stereochemical outcome by forming a cyclic intermediate. acs.orgnih.govnih.govresearchgate.net

Advanced Purification and Isolation Techniques for Synthetic this compound

The purification of this compound from the reaction mixture is a critical step to obtain the compound in high purity. The choice of purification method depends on the physical properties of the target compound, such as its boiling point and polarity, as well as the nature of the impurities present, which may include unreacted starting materials, catalyst residues, and byproducts.

Distillation

Given that this compound is likely a liquid with a relatively high boiling point, fractional distillation under reduced pressure (vacuum distillation) is a primary method for its purification. rochester.eduacs.org Distillation separates compounds based on differences in their boiling points. google.com

Fractional Distillation: This technique is used to separate components of a liquid mixture that have close boiling points. The use of a fractionating column with a large surface area (e.g., packed with Raschig rings or Vigreux indentations) allows for multiple vaporization-condensation cycles, leading to a more efficient separation.

Vacuum Distillation: For high-boiling compounds, distillation at atmospheric pressure may require temperatures that can cause decomposition. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a safer temperature. rochester.edu The pressure is typically reduced using a vacuum pump.

Chromatography

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. moravek.com

Column Chromatography: This is a common laboratory technique where the stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a column. The crude product is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase or eluent) is passed through the column. khanacademy.org Compounds separate based on their polarity, with less polar compounds typically eluting faster. For a keto-acetal like this compound, a solvent system of ethyl acetate and petroleum ether or hexane (B92381) would likely be effective. acs.org

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used to separate and collect small quantities of volatile compounds. The separation occurs in a long, narrow column, and components are detected as they elute, allowing for their collection.

Other Techniques

Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove water-soluble impurities or catalyst residues. The crude product would be dissolved in an organic solvent and washed with water or a basic solution to remove acidic catalysts. acs.org

Treatment with Adsorbents: Sometimes, passing the crude product through a pad of an adsorbent like silica gel or activated carbon can remove polar impurities or colored byproducts.

| Purification Technique | Principle | Application for this compound |

| Fractional Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Ideal for separating the high-boiling product from lower-boiling starting materials and higher-boiling byproducts. rochester.eduacs.org |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Effective for removing impurities with different polarities. A silica gel column with a gradient of ethyl acetate in hexane is a common choice. acs.orgkhanacademy.org |

| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases. | Useful for initial workup to remove acid catalysts and water-soluble impurities. |

Lack of Specific Research Data for this compound

Despite a comprehensive search for scientific literature and data, no specific experimental research findings, kinetic data, or detailed mechanistic studies could be located for the chemical compound This compound . The inquiry into the chemical reactivity and mechanistic investigations of this particular molecule did not yield scholarly articles or database entries that would allow for a thorough and scientifically accurate discussion as outlined in the requested article structure.

The search for information on the reactivity profiles of the acetal and propan-2-one functional groups, including acid-catalyzed hydrolysis, transacetalization, nucleophilic addition, condensation reactions, and tautomerization, did not provide any studies focused specifically on this compound. Consequently, it is not possible to generate the requested detailed research findings or data tables for the following sections:

Chemical Reactivity and Mechanistic Investigations of 1 1 Butoxyethoxy Propan 2 One

Selective Chemical Transformations and Derivative Formation of 1-(1-Butoxyethoxy)propan-2-one

While general principles of acetal (B89532) and ketone reactivity are well-established in the field of organic chemistry, the absence of specific experimental data for this compound prevents a detailed and authoritative discussion of its unique chemical behavior. Information was found for structurally related but distinct compounds such as 1-(2-butoxyethoxy)propan-2-ol and 1-tert-butoxypropan-2-ol, but this information cannot be extrapolated to accurately describe the reactivity of the target molecule.

Therefore, this article cannot be generated as requested due to the lack of available scientific research and data specifically pertaining to this compound.

Chemoselective Reactions Targeting Specific Functional Groups

The presence of two distinct reactive sites in this compound—the electrophilic carbonyl carbon of the ketone and the acid-sensitive acetal linkage—allows for a variety of chemoselective reactions. The outcome of a reaction is largely dictated by the choice of reagents and reaction conditions.

The ketone group can be selectively targeted by nucleophilic reagents under neutral or basic conditions, where the acetal functional group remains stable. pearson.com For instance, the reduction of the ketone to a secondary alcohol can be achieved using complex metal hydrides. The general scheme for such a transformation is presented below:

Table 1: Chemoselective Reduction of the Ketone Moiety

| Reactant | Reagent | Product | Condition |

|---|---|---|---|

| This compound | Sodium borohydride (B1222165) (NaBH₄) | 1-(1-Butoxyethoxy)propan-2-ol | Methanol, 0 °C to rt |

Similarly, the addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group can proceed with high selectivity. organic-chemistry.org This reaction is fundamental for forming carbon-carbon bonds and accessing more complex molecular scaffolds. The general reactivity is summarized in the following table:

Table 2: Chemoselective Carbon-Carbon Bond Formation at the Ketone

| Reactant | Reagent | Product | Condition |

|---|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | 2-(1-Butoxyethoxy)-2-methylpropan-2-ol | Diethyl ether, 0 °C |

Conversely, the acetal functional group is susceptible to hydrolysis under acidic conditions, which regenerates the aldehyde and alcohol from which it was derived, leaving the ketone group intact. chemistrysteps.comnih.gov This reaction is a cornerstone of the use of acetals as protecting groups in organic synthesis. The acid-catalyzed hydrolysis of this compound would yield butoxyethanol and hydroxyacetone (B41140) (acetol).

Synthesis of Novel Derivatives for Structure-Reactivity Studies

The ketone functionality in this compound is a versatile handle for the synthesis of a wide array of novel derivatives, particularly heterocyclic compounds. researchgate.netijirset.com These derivatives are valuable for probing structure-reactivity relationships.

One common strategy involves the reaction of the ketone with bifunctional reagents to construct ring systems. For example, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles or pyrazolines, while reactions with hydroxylamine (B1172632) can produce isoxazoles. The synthesis of such heterocyclic derivatives can be influenced by reaction conditions and the nature of the substituents.

A plausible synthetic route to a pyrazole (B372694) derivative is outlined below:

Table 3: Proposed Synthesis of a Pyrazole Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Furthermore, the ketone can be converted into an α,β-unsaturated ketone through an aldol (B89426) condensation reaction, which then serves as a versatile precursor for a variety of Michael addition reactions, expanding the range of accessible derivatives. researchgate.net

Computational and Experimental Mechanistic Elucidation of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. A combination of experimental techniques and computational modeling can provide deep insights into the transformation pathways.

The acid-catalyzed hydrolysis of the acetal moiety is a well-studied reaction that proceeds through a stepwise mechanism. pearson.comchemistrysteps.comyoutube.com The generally accepted mechanism involves the following key steps:

Protonation of one of the acetal oxygen atoms by an acid catalyst.

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and butoxyethanol.

Nucleophilic attack of water on the oxocarbenium ion.

Deprotonation to yield a hemiacetal intermediate.

Repetition of these steps to release a second alcohol and form the final ketone or aldehyde.

Recent advancements in computational chemistry, particularly density functional theory (DFT), have enabled the detailed study of reaction mechanisms, including the characterization of transient intermediates and transition states. fossee.inmit.eduims.ac.jpsciencedaily.com For the transformations of this compound, computational studies could be employed to:

Calculate the activation energies for competing reaction pathways, thereby predicting the chemoselectivity under different conditions.

Model the transition state structures for key steps, such as the nucleophilic addition to the ketone or the hydrolysis of the acetal. mit.edu

Investigate the role of the solvent in stabilizing intermediates and transition states.

For instance, a computational study could compare the energy barriers for the reduction of the ketone versus the hydrolysis of the acetal under mildly acidic conditions containing a hydride source to rationalize the observed selectivity. Such studies provide a molecular-level understanding that complements experimental findings. nih.gov

Advanced Analytical Characterization of 1 1 Butoxyethoxy Propan 2 One

Spectroscopic Techniques for Structural Elucidation of 1-(1-Butoxyethoxy)propan-2-one

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data for assigning the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.

Expected ¹H NMR Data:

The protons of the butyl group would appear as a triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene (B1212753) group (~1.4 ppm), a quintet for the next methylene group (~1.6 ppm), and a triplet for the methylene group attached to the ether oxygen (~3.5 ppm).

The ethoxy moiety would show a quartet for the methylene group adjacent to the butoxy group (~3.6 ppm) and a doublet for the methyl group (~1.2 ppm) coupled to the methine proton.

The propan-2-one portion would display a singlet for the methyl protons adjacent to the carbonyl group (~2.1 ppm) and a singlet for the methylene protons between the ether oxygen and the carbonyl group (~4.1 ppm).

The methine proton of the ethoxy group would likely appear as a quartet around 4.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Expected ¹³C NMR Data:

The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the range of 205-215 ppm.

The carbons of the butoxy group would appear at distinct chemical shifts, with the carbon attached to the ether oxygen being the most downfield (~70 ppm).

The carbons of the ethoxy and propan-2-one moieties would also have specific resonances, allowing for a complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (butyl) | 0.9 (t) | 13.8 |

| CH₂ (butyl) | 1.4 (sextet) | 19.2 |

| CH₂ (butyl) | 1.6 (quintet) | 31.5 |

| O-CH₂ (butyl) | 3.5 (t) | 68.9 |

| O-CH(CH₃)-O | 4.5 (q) | 99.5 |

| O-CH(CH₃)-O | 1.2 (d) | 19.8 |

| O-CH₂-C=O | 4.1 (s) | 75.0 |

| C=O | - | 208.0 |

| CH₃-C=O | 2.1 (s) | 26.5 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in the actual spectrum.

Vibrational Spectroscopy (IR and Raman) for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is particularly useful for identifying the strong absorption band of the carbonyl group and the C-O stretching vibrations of the ether linkages.

Expected IR Absorption Bands:

A strong, sharp absorption band in the region of 1715-1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.

Strong C-O stretching vibrations from the ether linkages are expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: While the carbonyl stretch is also visible in the Raman spectrum, it is generally weaker than in the IR spectrum. However, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the carbon backbone.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O | Stretch | 1715-1725 (Strong) | 1715-1725 (Weak) |

| C-O-C | Stretch | 1050-1150 (Strong) | 1050-1150 (Moderate) |

| C-H (sp³) | Stretch | 2850-3000 (Strong) | 2850-3000 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.

Exact Mass: The calculated exact mass of this compound (C₉H₁₈O₃) is 174.1256. HRMS can confirm this with high precision.

Fragmentation Analysis: Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for ethers and ketones include alpha-cleavage (cleavage of the bond adjacent to the oxygen or carbonyl group) and McLafferty rearrangements.

Loss of the butoxy group or the ethoxypropanone moiety would result in significant fragment ions.

Cleavage at the C-C bond adjacent to the carbonyl group is also a probable fragmentation pathway.

Chromatographic Methodologies for Separation and Purity Assessment of this compound

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

Gas Chromatography (GC) for Volatility-Based Separations

Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. The choice of the stationary phase is crucial for achieving good separation from potential isomers or related impurities.

Column Selection: A mid-polar to polar capillary column, such as one with a cyanopropylphenyl or polyethylene (B3416737) glycol (wax) stationary phase, would be appropriate. These phases can effectively separate compounds based on differences in polarity and boiling point.

Detection: A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds. For structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. restek.com

Expected Retention Behavior: The retention time of this compound will depend on its boiling point and its interaction with the stationary phase. It is expected to elute after more volatile components and before less volatile, higher molecular weight compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile impurities or when derivatization is employed to enhance detection.

Mode of Separation: Reversed-phase HPLC, using a C18 or C8 column, is a common choice for separating moderately polar organic compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 200-210 nm) might be possible but with limited sensitivity. More effective detection can be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, pre-column derivatization with a UV-active agent can significantly improve detection limits for UV-Vis detectors.

Purity Assessment: HPLC can be used to determine the purity of this compound by separating it from any non-volatile impurities or isomers that may not be well-resolved by GC.

Interactive Data Table: Comparison of Chromatographic Methods for this compound Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with stationary phase | Separation based on partitioning between a stationary and a liquid mobile phase |

| Typical Column | Capillary column (e.g., DB-Wax, HP-5) | Reversed-phase (e.g., C18, C8) |

| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD) |

| Suitability | Purity assessment, quantitative analysis of volatile components | Purity assessment, analysis of non-volatile impurities, quantitative analysis (potentially with derivatization) |

Hyphenated Analytical Techniques for Comprehensive Characterization of this compound

The definitive structural elucidation and purity assessment of this compound, a molecule featuring both ether and ketone functionalities, necessitates the use of powerful hyphenated analytical techniques. These methods, which couple a separation technique with a spectroscopic detection method, provide a multi-dimensional analysis that is crucial for distinguishing it from starting materials, byproducts, and isomers.

GC-MS and LC-MS Applications in Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of this compound. They are extensively used for real-time monitoring of its synthesis and for the definitive identification of the final product.

The synthesis of this compound, likely proceeding through the reaction of a glycol ether with a ketone or a related precursor, can be monitored by periodically sampling the reaction mixture and analyzing it via GC-MS. youtube.com This allows for the tracking of the depletion of reactants and the formation of the desired product. Given the volatility of glycol ethers and ketones, GC-MS is a particularly suitable technique. scientistlive.comrestek.comgcms.czrestek.com For such analyses, a mid-polarity column, such as a cyanopropylphenyl-based column, is often effective in separating the components of the reaction mixture. scientistlive.comrestek.comgcms.czrestek.com

GC-MS Analysis:

Upon successful synthesis and purification, GC-MS provides critical information for the identification of this compound. The retention time in the gas chromatogram is a characteristic feature of the compound under specific analytical conditions. The subsequent mass spectrum, generated by electron ionization (EI), offers a unique fragmentation pattern that acts as a chemical fingerprint.

Key fragmentation patterns for this compound would be expected to arise from alpha-cleavage adjacent to the ketone and cleavage of the ether linkages. youtube.com For instance, the McLafferty rearrangement is a common fragmentation pathway for ketones. youtube.com

Below is a hypothetical table of expected GC-MS data for this compound and potential related compounds from its synthesis.

| Compound Name | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

| 1-Butoxyethanol | 5.2 | 118, 103, 87, 59, 45 |

| Acetone (B3395972) | 2.1 | 58, 43 |

| This compound | 10.5 | 174, 159, 117, 101, 73, 57, 43 |

| 1-Butoxypropan-2-one | 7.8 | 116, 101, 73, 57, 43 |

| Note: This data is illustrative and would need to be confirmed by experimental analysis. |

LC-MS Analysis:

For less volatile byproducts or for analyses where derivatization is undesirable, LC-MS serves as a powerful alternative or complementary technique. nih.gov Reversed-phase liquid chromatography, using a C18 or similar column, can effectively separate this compound from more polar or less volatile impurities. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. nih.govnih.gov LC-MS is particularly useful for confirming the molecular weight of the compound through the detection of the protonated molecule [M+H]⁺ or other adducts. nih.gov

A hypothetical LC-MS analysis of a purified sample of this compound is summarized in the table below.

| Analytical Technique | Parameter | Illustrative Value |

| Liquid Chromatography | Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile | |

| Retention Time | 8.9 min | |

| Mass Spectrometry | Ionization Mode | ESI Positive |

| Observed Ions (m/z) | 175.1 [M+H]⁺, 197.1 [M+Na]⁺ | |

| Note: This data is illustrative and would need to be confirmed by experimental analysis. |

Integration of Multi-Modal Spectroscopic and Chromatographic Data

While GC-MS and LC-MS are powerful, the unambiguous characterization of a novel or complex compound like this compound benefits immensely from the integration of data from multiple analytical modalities. openreview.netdigitellinc.comchemrxiv.orgarxiv.orgopenreview.net This multi-modal approach, combining chromatographic data with various spectroscopic techniques, provides a holistic and definitive profile of the molecule.

The process typically involves:

Initial Identification and Purity Assessment: GC-MS and LC-MS provide the initial confirmation of the molecular weight and a preliminary assessment of purity.

Functional Group Analysis: Fourier-transform infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. For this compound, characteristic peaks for the C=O (ketone) and C-O-C (ether) bonds would be expected.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. This allows for the precise mapping of the connectivity of the atoms, confirming the butoxy, ethoxy, and propanone moieties and their arrangement.

Combined Data Interpretation: The data from all these techniques are then pieced together to build a complete and verified picture of the molecular structure. For instance, the molecular weight from MS confirms the elemental composition suggested by NMR and the functional groups identified by FTIR. The chromatographic data confirms that the characterized molecule is a single, pure substance.

Recent advancements in data analysis, including machine learning approaches, are being developed to automate the process of structure elucidation from combined spectroscopic data, highlighting the power of this integrated approach in modern chemistry. openreview.netdigitellinc.comchemrxiv.org

Theoretical and Computational Chemistry of 1 1 Butoxyethoxy Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties of 1-(1-Butoxyethoxy)propan-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide insights into electronic structure, energy, and geometry.

Density Functional Theory (DFT) for Ground State Energies and Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (its ground state geometry). This involves optimizing the molecular structure to find the lowest energy conformation. Key outputs from such calculations, which are currently not available in the literature for this specific compound, would include:

Optimized Cartesian Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Ground State Energy: The total electronic energy of the molecule in its most stable form.

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Unit |

| Ground State Energy | Data not available | Hartrees |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior.

Conformational Landscape and Energetic Preferences

Due to the presence of several single bonds, this compound can exist in numerous conformations. MD simulations could explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its flexibility and how it might interact with other molecules.

Solvation Effects and Liquid Phase Behavior

MD simulations are particularly useful for studying how a molecule behaves in a solvent. By simulating this compound in a box of solvent molecules (e.g., water), one could investigate:

Solvation Free Energy: The energy change when the molecule is transferred from a vacuum to a solvent.

Radial Distribution Functions: These describe the probability of finding solvent molecules at a certain distance from different atoms of the solute, providing insight into the solvation shell structure.

Reaction Pathway Modeling and Kinetic Parameter Prediction for this compound

Computational chemistry can be used to model chemical reactions, predict their feasibility, and determine their kinetic parameters. For this compound, this could involve studying reactions such as its synthesis or decomposition. Theoretical modeling would aim to:

Identify Transition States: These are the high-energy structures that connect reactants and products.

Calculate Activation Energies: The energy barrier that must be overcome for a reaction to occur.

Determine Reaction Rates: Using transition state theory, the rate constant for a reaction can be estimated.

Transition State Identification and Activation Energy Calculations

The reactivity of any chemical compound is fundamentally governed by the energy barriers it must overcome to transform from reactants to products. These barriers are surmounted at the transition state, a fleeting, high-energy configuration that cannot be isolated experimentally. orgoreview.com Computational chemistry provides the tools to locate and characterize these critical structures and to calculate the associated activation energy (Ea), which is the minimum energy required for a reaction to occur. orgoreview.comsavemyexams.com

Methodologies for Transition State Analysis

The identification of a transition state on a potential energy surface is a cornerstone of computational reaction dynamics. ucsb.edu For a molecule like this compound, reactions such as nucleophilic attack at the carbonyl carbon, enolate formation, or hydrogen atom abstraction from the ether linkages are of primary interest. acs.orgncert.nic.in

Theoretical chemists employ various algorithms to locate transition states. These methods, often called optimization to a first-order saddle point, search for a molecular geometry where the energy is at a maximum along the reaction coordinate but at a minimum in all other directions. ucsb.edu Once located, a frequency calculation is performed to verify the structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate leading from reactant to product. ucsb.edu

Activation Energy Calculation

The activation energy is calculated as the difference in energy between the transition state and the ground state of the reactants. savemyexams.com High-level quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to compute these energies with considerable accuracy. acs.orgresearchgate.net For instance, in studies of related ethers, the MP2 method with a 6-311G(d,p) basis set has been successfully used for geometry optimizations and frequency calculations, with final energies often refined using even more accurate methods like Coupled Cluster theory (CCSD(T)). acs.org

A key reaction for the ketone moiety is keto-enol tautomerization. Computational studies on similar ketones, such as cyclodiones, have shown that the activation free energy barrier for such processes can be calculated with high accuracy, revealing the influence of factors like ring size and solvent effects. researchgate.net For this compound, the presence of the ether chain would be expected to influence the stability of the enol form and the activation energy for its formation.

Another potential reaction pathway is hydrogen atom abstraction. Computational studies on a series of simple ethers have determined the activation energies for their reaction with hydroperoxyl radicals (HȮ₂), as shown in the table below. This data for analogous compounds illustrates how the structure of the ether influences the energy barrier for this type of reaction.

| Ether Compound | Reaction Site | Activation Energy (Ea) in kcal/mol |

| Dimethyl ether | CH₃-O-CH₃ | 17.5 |

| Ethyl methyl ether | CH₃-CH₂-O-CH₃ (secondary C-H) | 15.0 |

| Ethyl methyl ether | CH₃-CH₂-O-CH₃ (primary C-H) | 17.7 |

| Isopropyl methyl ether | (CH₃)₂CH-O-CH₃ (tertiary C-H) | 13.5 |

This table presents computationally derived activation energies for hydrogen abstraction from various ether compounds by the HȮ₂ radical, illustrating the principles of structure-dependent reactivity. The data is adapted from analogous studies and serves as a model for the types of calculations applicable to this compound. acs.org

These examples underscore the capability of computational methods to predict the activation energies for various potential reactions of this compound, thereby identifying the most kinetically favorable reaction pathways.

Prediction of Reaction Selectivity and Rate Constants

Beyond identifying whether a reaction can happen, computational chemistry can predict its speed (rate constant) and preferred outcome (selectivity). For a molecule like this compound, which has multiple reactive sites—the carbonyl carbon, α-hydrogens, and various C-H bonds on the ether chains—predicting selectivity is crucial. libretexts.org

Calculating Rate Constants

Rate constants (k) are commonly calculated using Transition State Theory (TST). wikipedia.org The Eyring equation, a central formula in TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). wikipedia.org By calculating ΔG‡ from the computed energies of the reactants and the transition state, the rate constant for a reaction can be determined at a given temperature. wikipedia.org

Computational studies on ethers have successfully used TST to calculate rate constants for reactions such as hydrogen abstraction over a wide range of temperatures. acs.org These calculations often include corrections for quantum mechanical tunneling, which can be significant for reactions involving the transfer of light particles like hydrogen atoms. acs.org

The table below shows experimentally determined rate constants for the reaction of various ethers with the hydroxyl radical (OH), providing a basis for comparison and validation of theoretical models.

| Ether Compound | Rate Constant (k) at 753 K (dm³ mol⁻¹ s⁻¹) |

| Dimethyl ether | 5.7 x 10⁹ |

| Methyl ethyl ether | 8.9 x 10⁹ |

| Diethyl ether | 1.23 x 10¹⁰ |

| Methyl t-butyl ether | 8.9 x 10⁹ |

| Ethyl t-butyl ether | 1.29 x 10¹⁰ |

This table displays experimentally measured rate constants for the reaction of different ethers with OH radicals. Such data is invaluable for benchmarking the accuracy of computationally predicted rate constants for analogous compounds like this compound. rsc.org

Predicting Reaction Selectivity

Reaction selectivity is determined by the relative activation energies of competing reaction pathways. The pathway with the lowest activation energy will have the highest rate constant and will therefore be the dominant reaction channel. youtube.com For this compound, a key question of selectivity involves the site of nucleophilic attack or deprotonation.

Nucleophilic Addition: The carbonyl carbon is an electrophilic site. ncert.nic.in

Enolate Formation: The α-hydrogens adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. ualberta.ca

Hydrogen Abstraction: The C-H bonds on the butoxy and ethoxy groups, particularly those alpha to the ether oxygen, are susceptible to radical abstraction. acs.org

Computational analysis can determine the activation energy for each of these competing pathways. For instance, a branching ratio analysis, which calculates the proportion of reaction that occurs at each possible site, can be performed by comparing the individual rate constants for each pathway. acs.org Such an analysis would predict, for example, whether a radical is more likely to abstract a hydrogen from the butoxy group versus the ethoxy group, or if enolate formation is kinetically preferred over another reaction.

Structure-Reactivity Relationship (SRR) Studies for Analogues of this compound

Structure-Reactivity Relationship (SRR) studies investigate how changes in a molecule's structure affect its reactivity. wikipedia.org For this compound, SRR studies would involve computationally analyzing a series of analogous compounds where specific structural features are systematically varied.

Investigating Functional Group Effects

An SRR study on analogues of this compound would aim to understand the electronic and steric influence of its constituent parts: the butoxy group, the ethoxy group, and the propan-2-one backbone. Analogues could include:

Varying the Alkoxy Chain: Replacing the butoxy group with methoxy, ethoxy, or isopropoxy groups to probe the effect of chain length and branching on reactivity.

Modifying the Ketone Moiety: Replacing the methyl group on the ketone with larger alkyl groups to study steric hindrance effects on nucleophilic addition to the carbonyl.

Altering the Ether Linkage: Studying compounds with a single ether linkage (e.g., 1-butoxypropan-2-one) to quantify the impact of the second ether oxygen in the ethoxy group.

For each analogue, computational chemists would calculate key descriptors related to reactivity. These include:

Activation Energies: As discussed, lower activation energies imply higher reactivity.

Atomic Charges: Calculating the partial charges on atoms (e.g., the carbonyl carbon) can indicate electrophilicity.

Energies of Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity).

For example, a theoretical study on the reaction of various ethers with chloramine-T used DFT to calculate physical parameters like Mulliken charges, dipole moments, and HOMO-LUMO energy levels. researchgate.net The study then used statistical analysis to build a model that successfully predicted the reaction rate constant based on these computed parameters, demonstrating a quantitative SRR. researchgate.net By applying similar methodologies to analogues of this compound, a predictive model for its reactivity could be developed, providing valuable insights into how its unique structure dictates its chemical behavior.

Potential Academic and Industrial Applications of 1 1 Butoxyethoxy Propan 2 One

Role as a Versatile Chemical Intermediate in Advanced Organic Synthesis

The presence of both an ether and a ketone functional group within the same molecule makes 1-(1-Butoxyethoxy)propan-2-one a potentially valuable building block in organic synthesis. These functional groups offer multiple reactive sites for a variety of chemical transformations.

Building Block for Complex Molecules and Fine Chemicals

The ketone group in this compound can undergo a wide array of reactions, including nucleophilic addition, condensation reactions, and reductions. This reactivity allows for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of more complex molecules. For instance, it could potentially be used in aldol (B89426) condensations or Grignard reactions to create larger, more functionalized products. The ether linkage, while generally stable, can also be cleaved under specific conditions, offering another avenue for molecular modification.

Precursor for Functional Monomers in Polymer Science

Functional monomers are essential for producing polymers with tailored properties. The reactive ketone group of this compound could be modified to introduce polymerizable groups, such as vinyl or acrylic moieties. For example, a Wittig reaction could convert the ketone into a double bond, creating a monomer that can be used in polymerization reactions. The butoxyethoxy side chain would then be incorporated into the polymer, potentially influencing properties like flexibility, solubility, and thermal stability. The use of carbonyl-functional monomers is a known strategy in developing self-crosslinking acrylic emulsions.

Applications in Specialty Solvents and Formulations

Glycol ethers are widely recognized for their excellent solvent properties, and this compound is expected to share these characteristics. ontosight.aiatamanchemicals.com Its combination of a hydrophobic butyl group and more hydrophilic ether and ketone functionalities suggests it could be an effective solvent for a range of substances.

Performance as a Co-solvent in High-Performance Coatings and Inks

In the coatings and inks industry, solvents are crucial for dissolving resins, controlling viscosity, and ensuring uniform application. specialchem.com Glycol ethers, such as the related compound 1-butoxy-2-propanol, are used as coalescing agents in latex coatings and as solvents in various formulations. atamanchemicals.comnih.govcymitquimica.com this compound, with its expected good solvency, could function as a co-solvent in high-performance coatings, helping to dissolve a wide range of binders and pigments. specialchem.com Its evaporation rate, which would need to be experimentally determined, would be a key factor in its suitability for specific applications.

Table 1: Properties of Structurally Similar Solvents

| Property | 1-Butoxy-2-propanol | 1-(2-Butoxyethoxy)ethanol |

| Molecular Formula | C₇H₁₆O₂ nih.gov | C₈H₁₈O₃ ontosight.ai |

| Boiling Point | 171.5 °C atamanchemicals.com | Not specified |

| Flash Point | 63 °C atamanchemicals.com | Not specified |

| Primary Use | Solvent, Coupling Agent atamanchemicals.comnih.gov | Solvent, Additive ontosight.ai |

This table presents data for structurally related compounds to infer the potential properties of this compound.

Modifying Agent in Resin and Polymer Systems

Beyond its role as a solvent, this compound could also act as a modifying agent in resin and polymer systems. When used in smaller quantities, it could plasticize polymers, increasing their flexibility and durability. The ether linkages can enhance the compatibility of different components in a formulation. Similar propylene (B89431) series glycol ethers are utilized in resins and industrial cleaners. atamanchemicals.comnih.gov

Research into Advanced Materials and Nanotechnology Utilizing this compound

The development of advanced materials and nanotechnology often relies on the precise control of chemical structures and properties. While no specific research has been identified that utilizes this compound, its functional groups suggest potential avenues for exploration. For example, it could be used as a solvent or a reactive component in the synthesis of metal-organic frameworks (MOFs) or in the functionalization of nanoparticles. The ether groups could chelate to metal centers, while the ketone provides a site for further chemical modification. The use of organic solvents like dipropylene glycol monobutyl ether in the extraction and purification of biomolecules highlights the potential for related compounds in biochemical and materials science research.

Based on the information available, there is currently a significant lack of detailed scientific research on the specific chemical compound this compound concerning its potential applications and environmental fate as outlined. The scientific literature does not appear to contain in-depth studies on its incorporation into self-assembled monolayers, its role in synthesizing novel hybrid materials, or its photodegradation and biodegradation pathways.

Therefore, it is not possible to provide a detailed and research-backed article on the requested topics for this particular compound at this time. Further research and publication in peer-reviewed scientific journals would be necessary to generate the specific data required for the requested article.

Future Research Directions and Concluding Perspectives on 1 1 Butoxyethoxy Propan 2 One

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 1-(1-Butoxyethoxy)propan-2-one is anticipated to follow the general principles of acetal (B89532) formation from a corresponding α-hydroxy ketone. The classical approach to acetal synthesis involves the acid-catalyzed reaction of a ketone or aldehyde with an alcohol. masterorganicchemistry.comkhanacademy.orglibretexts.org Traditional methods often rely on inorganic acids like hydrochloric acid or sulfuric acid, which can lead to corrosion, pollution, and costly waste management. guidechem.com

Future research should prioritize the development of more sustainable and environmentally benign synthetic routes. Green chemistry principles can be applied by exploring solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, which are often more easily separated from the reaction mixture, reusable, and less corrosive. researchgate.net Solvent-free reaction conditions, or the use of green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, should also be investigated to reduce the environmental impact of the synthesis. whiterose.ac.uk A comparison of various synthetic protocols is presented in the table below.

| Catalyst Type | Solvent | Potential Advantages | Potential Disadvantages |

| Inorganic Acid (e.g., HCl, H2SO4) | Traditional Organic Solvents | High reaction rates | Corrosive, polluting, difficult to recycle |

| Solid Acid Catalyst (e.g., Zeolites) | Solvent-free or Green Solvents | Reusable, non-corrosive, environmentally friendly | May have lower activity than traditional acids |

| Photo-organocatalyst (e.g., Thioxanthenone) | Common organic solvents | Mild reaction conditions, high efficiency | Requires light source, catalyst may be expensive |

This table is generated based on general principles of green acetal synthesis and does not represent data from direct studies on this compound.

Furthermore, photo-organocatalytic methods, which utilize light to drive the reaction in the presence of an organic catalyst, offer a mild and green alternative for acetalization. rsc.org The exploration of enzymatic catalysis could also provide a highly selective and environmentally friendly route to this compound.

In-depth Mechanistic Investigations of Underexplored Reactions

The mechanism of acetal formation from aldehydes and ketones is well-established and proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol molecule leads to the formation of a hemiacetal. libretexts.org Further reaction with a second alcohol molecule, involving the protonation of the hydroxyl group and elimination of water, yields the final acetal. libretexts.orglibretexts.org

For this compound, in-depth mechanistic studies could focus on the kinetics and thermodynamics of its formation and hydrolysis. Understanding the stability of the acetal under various pH conditions would be crucial for its potential applications. The presence of the ether linkage in the butoxyethoxy group might influence the electron density at the acetal center, potentially affecting reaction rates and equilibrium positions. Computational studies, in conjunction with experimental work, could provide valuable insights into the transition states and intermediates involved in its reactions.

Innovative Applications in Emerging Technologies and Green Chemistry

The unique combination of functional groups in this compound suggests a variety of potential applications in emerging technologies and green chemistry.

Advanced Materials: The ether and ketone functionalities are present in high-performance polymers like polyether ether ketone (PEEK). azom.comontosight.aimdpi.com While this compound is a small molecule, it could be investigated as a monomer or an additive in polymer synthesis to modify the properties of materials. Research into the functionalization of PEEK and other polymers could lead to materials with enhanced properties for applications in aerospace, automotive, and medical industries. wright.eduresearchgate.netnih.gov

Green Solvents and Additives: The compound's structure suggests it may have interesting solvent properties. Its potential as a biodegradable and low-toxicity solvent could be explored as a replacement for more hazardous industrial solvents. Furthermore, acetals and ketals have been investigated as fuel additives. ijsdr.org Research into the combustion properties of this compound could reveal its potential to improve fuel efficiency and reduce emissions.

Protecting Groups in Organic Synthesis: Acetals are widely used as protecting groups for carbonyl functionalities in multi-step organic syntheses due to their stability under neutral and basic conditions and their facile removal in acidic conditions. masterorganicchemistry.comlibretexts.org The specific steric and electronic properties of the butoxyethoxy group might offer advantages in certain synthetic contexts, such as controlling stereoselectivity or improving solubility.

Interdisciplinary Research Opportunities involving this compound

The exploration of this compound's potential opens up numerous opportunities for interdisciplinary research.

Materials Science and Engineering: Collaboration with materials scientists would be essential to investigate its use in the development of novel polymers and composites. This could involve studying the effects of its incorporation on the mechanical, thermal, and chemical properties of materials. The use of PEEK in 3D printing for biomedical and aerospace applications suggests that novel monomers and additives are of significant interest. researchgate.netmdpi.com

Biomedical Engineering: If the compound is found to be biocompatible, it could be explored for applications in drug delivery systems, medical device coatings, or as a biocompatible solvent. This would require collaboration with biomedical engineers and toxicologists to assess its safety and efficacy.

Chemical and Environmental Engineering: Research into its potential as a green solvent or fuel additive would necessitate partnerships with chemical and environmental engineers to evaluate its performance, environmental impact, and economic viability. This could involve life cycle assessments and process optimization studies.

Q & A

Basic: What safety protocols should researchers follow when handling 1-(1-Butoxyethoxy)propan-2-one in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved P95 (US) or EN 143-certified P1 (EU) respirators in poorly ventilated areas .

- Ventilation: Ensure fume hoods or local exhaust ventilation to minimize inhalation exposure. Avoid dust/aerosol formation during handling .

- Emergency Measures: In case of spills, evacuate the area, contain the spill with inert absorbents, and dispose of waste in sealed containers. Prevent environmental release into drains .

- Storage: Store in cool, dry conditions away from oxidizers and incompatible materials. Use airtight containers to avoid moisture absorption or decomposition .

Basic: Which analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the ketone group (δ ~200-220 ppm for carbonyl carbon) and ether linkages. Compare with spectral libraries of analogous compounds (e.g., 1-(2,4-dimethoxyphenyl)propan-2-one) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize column temperature (e.g., 50–250°C gradient) to resolve volatile degradation products. Calibrate with standards like benzophenone derivatives for retention time matching .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Validate methods using spiked samples to quantify impurities .

Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies: Design experiments to test the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC or LC-MS at intervals (0, 24, 48 hrs). Use kinetic modeling (e.g., first-order decay) to compare rates .

- Degradation Product Identification: Employ high-resolution MS/MS to detect byproducts (e.g., hydrolysis of the ether linkage to form propan-2-one and butoxyethanol). Cross-reference with fragmentation patterns of known analogs .

- Statistical Validation: Apply ANOVA or multivariate analysis to assess significance of pH and temperature effects. Replicate studies to confirm reproducibility .

Advanced: What methodologies assess the environmental impact of this compound degradation products?

Methodological Answer:

- Ecotoxicology Assays: Test degradation byproducts (e.g., butoxyethanol) on model organisms (e.g., Daphnia magna) using OECD Guidelines 202 (acute toxicity) and 211 (reproductive effects). Measure LC values .

- Biodegradation Studies: Use OECD 301F (manometric respirometry) to evaluate microbial breakdown in aqueous systems. Monitor CO evolution and compare to reference compounds .

- Partition Coefficient Estimation: Calculate log (octanol-water) via shake-flask methods or computational tools (e.g., EPI Suite) to predict bioaccumulation potential .

Basic: What are the key toxicological concerns associated with this compound?

Methodological Answer:

- Acute Toxicity: Based on analogs, oral LD in rats is estimated >2,000 mg/kg (Category 4, H302). Use in vivo rodent studies to confirm .

- Skin/Eye Irritation: Classified as Category 2 (H315) for skin irritation and Category 2A (H319) for eye irritation. Perform Draize tests (OECD 404/405) for validation .

- Carcinogenicity: No direct data, but related compounds (e.g., 1-(4-ethylphenyl)propan-2-one) lack IARC classification. Conduct Ames tests (OECD 471) to assess mutagenicity .

Advanced: How to design experiments to elucidate the compound’s reactivity with common laboratory reagents?

Methodological Answer:

- Screening Reactions: Expose the compound to acids (HCl), bases (NaOH), and oxidizing agents (HO) under controlled conditions. Monitor via FTIR for functional group changes (e.g., ketone reduction or ether cleavage) .

- Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to identify exothermic decomposition events. Compare with TGA data to determine onset temperatures .

- Quantum Chemical Modeling: Perform DFT calculations (e.g., Gaussian) to predict reactive sites and transition states for hydrolysis or oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.